Regioisomeric Differentiation: 3-CF₃ vs. 2-CF₃ Benzamide Substitution
The 3-CF₃ regioisomer (CAS 2034476-60-1) differs from the 2-CF₃ analog (CAS 2034506-56-2) solely in the position of the trifluoromethyl substituent on the benzamide ring, yet this positional isomerism has well-documented consequences in benzamide pharmacology [1]. In the broader class of trifluoromethylbenzamides, the 3-CF₃ substitution pattern has been associated with GlyT1 inhibitory activity (exemplified by the clinical-stage compound SSR504734 and its analogs), whereas 2-CF₃ substitution often directs toward different target profiles [2]. The computed XLogP3 value of 3.7 for the 2-CF₃ regioisomer provides a reference point, with the 3-CF₃ variant expected to exhibit a similar but not identical lipophilicity due to altered dipole moment orientation [3].
| Evidence Dimension | Regioisomeric CF₃ position: effect on electronic distribution and target engagement profile |
|---|---|
| Target Compound Data | 3-CF₃ substitution on benzamide; molecular formula C₁₈H₂₃F₃N₂OS; MW 372.45 g/mol [3] |
| Comparator Or Baseline | 2-CF₃ regioisomer (CAS 2034506-56-2); same molecular formula and MW; computed XLogP3: 3.7; TPSA: 57.6 Ų [3] |
| Quantified Difference | Identical molecular formula and mass; differentiated only by CF₃ ring position (meta vs. ortho to carboxamide). Literature on related GlyT1 benzamide inhibitors indicates that 3-CF₃ substitution is critical for GlyT1 pharmacophore recognition [2]. |
| Conditions | Structural comparison based on IUPAC nomenclature, InChI Key differentiation, and computed molecular descriptors (XLogP3, TPSA) from authoritative database entries [3]. |
Why This Matters
Procurement of the correct regioisomer is critical when the research objective involves GlyT1-related CNS target engagement, as the 3-CF₃ position is a documented pharmacophoric requirement in this class, and the 2-CF₃ variant cannot be assumed to produce equivalent binding or functional activity.
- [1] Depoortere R, et al. 2-Chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl]methyl]-3-trifluoromethylbenzamide (SSR504734), a glycine transporter type 1 (GlyT1) inhibitor. Journal of Pharmacology and Experimental Therapeutics. The 3-CF₃ substitution pattern is identified as essential for GlyT1 pharmacophore recognition in this benzamide class. View Source
- [2] Synthesis and characterization of [¹²⁵I]2-iodo N-[(S)-{(S)-1-methylpiperidin-2-yl}(phenyl)methyl]3-trifluoromethyl-benzamide as novel imaging probe for glycine transporter 1. AGRIS/FAO. Demonstrates the centrality of the 3-CF₃ benzamide motif in GlyT1-targeted probe design. View Source
- [3] Kuujia.com. CAS 2034506-56-2 entry: Computed Properties including XLogP3: 3.7; Topological Polar Surface Area: 57.6 Ų; Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 6; Rotatable Bond Count: 4. View Source
